(1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride (1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13352395
InChI: InChI=1S/C8H18N2.ClH/c1-9-7-5-3-4-6-8(7)10-2;/h7-10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
SMILES:
Molecular Formula: C8H19ClN2
Molecular Weight: 178.70 g/mol

(1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride

CAS No.:

Cat. No.: VC13352395

Molecular Formula: C8H19ClN2

Molecular Weight: 178.70 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride -

Specification

Molecular Formula C8H19ClN2
Molecular Weight 178.70 g/mol
IUPAC Name (1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine;hydrochloride
Standard InChI InChI=1S/C8H18N2.ClH/c1-9-7-5-3-4-6-8(7)10-2;/h7-10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
Standard InChI Key GXPODRSSEXQIOK-SCLLHFNJSA-N
Isomeric SMILES CN[C@@H]1CCCC[C@H]1NC.Cl
Canonical SMILES CNC1CCCCC1NC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride belongs to the class of vicinal diamines, where two amine groups are attached to adjacent carbon atoms on a cyclohexane ring. The stereochemistry is defined by the (1R,2R) configuration, ensuring a trans-diaxial arrangement of the methylamino groups. The hydrochloride salt form neutralizes the basic amine groups, yielding a crystalline solid with improved stability.

Key structural identifiers include:

  • IUPAC Name: (1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine hydrochloride

  • Molecular Formula: C₈H₁₉ClN₂

  • Molecular Weight: 178.70 g/mol

  • CAS Number: 473918-41-1 (dihydrochloride variant: 70708-33-7)

The compound’s isomeric SMILES string, CN[C@@H]1CCCC[C@H]1NC.Cl, confirms its stereochemistry and protonation state.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride involves a multi-step sequence starting from cyclohexene oxide:

  • Epoxide Amination: Cyclohexene oxide undergoes ring-opening amination with methylamine to yield trans-1,2-diaminocyclohexane.

  • Methylation: The diamine is selectively methylated using methyl iodide or dimethyl sulfate under basic conditions, producing the N,N′-dimethyl derivative.

  • Salt Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt, which is isolated via crystallization .

Alternative routes include the hydrolysis of phosphole oxide intermediates, such as (R3a,R7a)-1,3-(dimethyl)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide, using HCl-methanol .

Optimization and Yield

Industrial-scale production emphasizes enantiomeric purity, often achieved through chiral resolution or asymmetric catalysis. Yields for the hydrochloride salt typically exceed 70%, with purity levels >97% confirmed by GC-MS and elemental analysis .

Physical and Chemical Properties

Thermodynamic Parameters

  • Melting Point: >250°C (decomposes)

  • Boiling Point: 284.8°C at 760 mmHg (free base)

  • Vapor Pressure: 0.00222 mmHg at 25°C

  • Solubility: Highly soluble in water and polar organic solvents (e.g., methanol, DMF); sparingly soluble in non-polar solvents.

Applications in Asymmetric Catalysis

Chiral Ligand in Metal Complexes

(1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine serves as a bidentate ligand, coordinating to transition metals like copper(I/II) and palladium. These complexes catalyze enantioselective transformations, including:

  • C–N Coupling: Ullmann-type reactions for synthesizing aryl amines and heterocycles.

  • Vinylsulfoximine Synthesis: Asymmetric addition of sulfoximines to α,β-unsaturated carbonyls.

A notable example is the copper-catalyzed N-arylation of indoles, achieving enantioselectivities >90% ee.

Polymerization Catalysis

Zirconium complexes incorporating this ligand demonstrate high activity in 1-hexene polymerization, producing isotactic polyolefins with controlled molecular weights .

Role in Pharmaceutical Synthesis

Tricyclic γ-Secretase Modulators

The compound is a key intermediate in synthesizing tricyclic γ-secretase modulators, potential therapeutics for Alzheimer’s disease. Its chiral centers induce the desired conformational rigidity in the target molecules .

Benzoimidazodiazepinones

Using multi-component Ullmann coupling, the ligand facilitates the synthesis of 4H-benzo[f]imidazo diazepin-6-ones, scaffolds for anxiolytic drugs .

Research Advancements and Case Studies

Enhanced Catalytic Efficiency

Recent studies compare the hydrochloride salt with its free base in copper-mediated reactions. The salt’s improved solubility in aqueous ethanol increases reaction rates by 30% without compromising enantioselectivity.

Industrial Case Study: Large-Scale Arylation

A 2023 pilot plant trial utilized the hydrochloride ligand (0.5 mol%) in the N-arylation of 5-bromoindole, achieving 92% yield and 94% ee. The process highlights the ligand’s robustness under continuous-flow conditions.

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